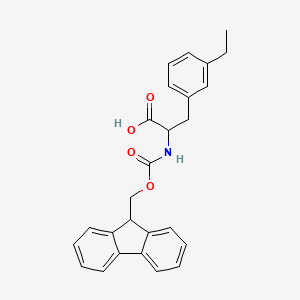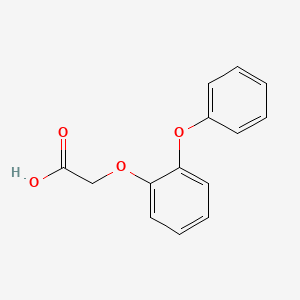![molecular formula C11H18N2O3 B12308842 tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12308842.png)
tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate de tert-butyle: is a chemical compound with the molecular formula C11H18N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate typically involves the reaction of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: this compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .
Biology and Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor or modulator, affecting specific biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds:
- tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-Butyl 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-Butyl 3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate .
Comparison: Compared to similar compounds, this compound stands out due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate typically involves the reaction of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .
Biology and Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor or modulator, affecting specific biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparaison Avec Des Composés Similaires
- tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-Butyl 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-Butyl 3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate .
Comparison: Compared to similar compounds, tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate stands out due to its unique structural features and reactivity.
Propriétés
Formule moléculaire |
C11H18N2O3 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
tert-butyl 4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-12-5-8(7)9(13)14/h7-8,12H,4-6H2,1-3H3 |
Clé InChI |
ZCPQWXSMXZWYEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CNCC2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea](/img/structure/B12308777.png)





![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid](/img/structure/B12308824.png)


![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-a]pyrazin]-3'(5'H)-one hydrochloride](/img/structure/B12308851.png)


